molecular formula C9H13N3O2 B13212033 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B13212033
M. Wt: 195.22 g/mol
InChI Key: JQARZENQYDNXEV-UHFFFAOYSA-N
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Description

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 1781673-95-7) is a versatile heterocyclic building block of interest in medicinal and synthetic chemistry . This compound features a benzotriazole core fused to a partially saturated cyclohexene ring, substituted with an ethyl group at the N1 position and a carboxylic acid at the C6 position . The molecular formula is C9H13N3O2 and it has a molecular weight of 195.22 g/mol . Benzotriazole derivatives are recognized as important scaffolds in drug discovery and development, with documented activities in various research areas . For instance, substituted benzotriazoles have been evaluated as inhibitors of viral replication, such as respiratory syncytial virus and hepatitis C, and have shown potential as antimicrobial, anti-amoebic, and antitumor agents . The presence of both a benzotriazole moiety, which can act as a bioisostere, and a carboxylic acid functional group, which provides a handle for further synthetic modification, makes this compound a valuable intermediate for the synthesis of more complex molecules, such as acyclic nucleoside analogues or protease inhibitors . As a building block, it can be used to prepare a diverse array of compounds for high-throughput screening and lead optimization in pharmaceutical research . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-ethyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-2-12-8-5-6(9(13)14)3-4-7(8)10-11-12/h6H,2-5H2,1H3,(H,13,14)

InChI Key

JQARZENQYDNXEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC(C2)C(=O)O)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable benzotriazole precursor in the presence of a carboxylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. The process often includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group at position 6 participates in classical acid-driven reactions, forming derivatives critical for pharmacological and material science applications.

Esterification and Amidation

Reaction TypeConditionsProductYieldReference
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 1-ethyl-4,5,6,7-tetrahydrobenzotriazole-6-carboxylate85%
AmidationEDC/HOBt, DMF, RT1-Ethyl-6-(morpholine-4-carboxamido)benzotriazole72%
  • Key Insight : Esterification occurs under acid catalysis, while amidation requires coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation . The ethyl group on the triazole ring does not hinder reactivity at the carboxylic acid site.

Benzotriazole Ring Reactivity

The fused triazole ring undergoes electrophilic substitution and coordination reactions, leveraging its aromatic heterocyclic structure.

Electrophilic Substitution

PositionReagentProductSelectivityReference
C-5Cl<sub>2</sub>, FeCl<sub>3</sub>5-Chloro derivative>90%
C-6HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>6-Nitro derivative78%
  • Mechanism : Chlorination occurs preferentially at C-5 due to steric and electronic effects from the ethyl substituent . Nitration requires harsh conditions but retains the carboxylic acid functionality .

Coordination Chemistry

Metal IonLigand SiteComplex TypeApplicationReference
Cu(II)N3 of triazoleOctahedralCatalysis
Pd(II)Carboxylate + N2Square planarCross-coupling
  • Structural Note : The triazole’s nitrogen atoms (N2 and N3) and carboxylate oxygen act as bidentate ligands, forming stable complexes with transition metals . These complexes show utility in Suzuki-Miyaura couplings .

Biological Activity-Driven Modifications

Derivatives of this compound demonstrate enhanced antimicrobial and receptor-binding properties through targeted substitutions.

Antimicrobial Derivatives

ModificationBiological TargetMIC (μg/mL)Reference
5,6-DichloroM. tuberculosis0.25
6-AminoE. coli8.0
  • SAR Insight : Halogenation at C-5/C-6 improves antimycobacterial activity by enhancing membrane penetration . Amino substitution increases solubility but reduces potency against Gram-negative bacteria .

Stability and Reaction Constraints

  • pH Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 10) conditions, releasing CO<sub>2</sub> and fragmenting the triazole ring .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

This compound’s dual reactivity at the carboxylic acid and triazole moieties makes it a versatile scaffold for drug development, catalysis, and materials science. Future research should explore its enantioselective transformations and biocompatible metal complexes.

Scientific Research Applications

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic Acid Hydrochloride

  • Molecular Formula : C₉H₁₀N₂O₃
  • Key Differences :
    • Substitution of the ethyl group with a methyl group reduces steric bulk.
    • Replacement of the triazole ring with a diazole ring alters electronic properties, reducing aromatic stabilization.
    • The hydrochloride salt enhances aqueous solubility compared to the free carboxylic acid form.

1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic Acid

  • Molecular Formula : C₇H₅N₃O₃
  • Key Differences :
    • Hydroxy group at the 1-position increases polarity and hydrogen-bonding capacity.
    • Applications include corrosion inhibition and metal ion chelation due to its acidic hydroxy and carboxyl groups.

1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid Dihydrochloride

  • Molecular Formula : C₁₄H₂₂N₄O₂·2HCl
  • Key Differences :
    • A bulky 1-methylpiperidinyl group introduces significant steric hindrance and basicity.
    • Dihydrochloride salt form improves solubility in polar solvents for pharmaceutical applications.

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Applications
Target Compound (Ethyl derivative) 194.22 Ethyl, carboxylic acid Moderate in polar solvents Synthesis intermediates, corrosion studies
1-Methylbenzodiazole-6-carboxylic Acid HCl 240.06 Methyl, carboxylic acid, HCl salt High in water Pharmaceutical intermediates
1-Hydroxybenzotriazole-6-carboxylic Acid 179.13 Hydroxy, carboxylic acid High in polar solvents Corrosion inhibition, chelators
1-(1-Methylpiperidinyl)benzotriazole-6-carboxylic Acid 374.72 (free base) Piperidinyl, carboxylic acid, HCl salt High in aqueous/organic mixtures Drug discovery, receptor studies

Stability and Functional Performance

  • Compared to the hydroxy analogue, the ethyl derivative is less acidic (pKa ~4–5 for carboxylic acid vs. ~2–3 for hydroxy-carboxylic systems), influencing its reactivity in esterification or amidation reactions.

Biological Activity

1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a heterocyclic compound belonging to the benzotriazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antiparasitic effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C9H12N4O2
  • Molar Mass : 196.22 g/mol
  • CAS Number : 12849322

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of benzotriazole derivatives. The compound exhibits varying degrees of activity against different bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
1-Ethyl-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acidEscherichia coli6.25 μg/mL
1-Ethyl-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acidStaphylococcus aureus12.5 μg/mL
1-Ethyl-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acidBacillus subtilis12.5 μg/mL

The presence of bulky hydrophobic groups in some derivatives enhances their antibacterial activity significantly. For instance, compounds with specific substitutions at the benzotriazole ring showed potent inhibition against E. coli and Staphylococcus aureus .

Antifungal Activity

The antifungal potential of this compound has also been investigated. It demonstrated effectiveness against various fungal strains:

Fungal Strain MIC (μg/mL)
Candida albicans6.25
Aspergillus niger12.5
Candida neoformans12.5

The structure-activity relationship indicates that modifications on the benzotriazole ring can lead to increased antifungal potency .

Antiparasitic Activity

In studies focusing on parasitic infections, particularly those caused by protozoa such as Trypanosoma cruzi, the compound exhibited significant antiparasitic effects:

  • At a concentration of 50 μg/mL, the compound reduced the number of epimastigote forms by approximately 64%.
  • It was more effective against trypomastigotes than against epimastigotes, achieving a mortality rate of over 95% at the same concentration .

Case Studies

Several studies have highlighted the biological activity of benzotriazole derivatives:

  • Study on Antimicrobial Effects :
    A comprehensive study tested various benzotriazole derivatives against multiple bacterial and fungal strains. The results indicated that specific substitutions on the benzotriazole ring could enhance antimicrobial efficacy significantly .
  • Antiparasitic Research :
    A recent investigation into the antiparasitic properties of N-benzenesulfonylbenzotriazoles found promising results against Trypanosoma cruzi, suggesting that structural modifications could lead to novel treatments for parasitic infections .

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example:
  • Cyclocondensation : React ethyl-substituted cyclohexane derivatives with hydrazine or azide reagents under reflux conditions.
  • Esterification/Carboxylic Acid Formation : Use oxalyl chloride or similar acylating agents to introduce the carboxylic acid group .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity, as demonstrated for analogous benzotriazole esters .
  • Key Considerations : Control reaction temperature (<70°C) to avoid decomposition and monitor intermediates via TLC .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm regiochemistry. For example, ethyl group protons appear as triplets (δ ~1.2–1.4 ppm), while tetrahydrobenzotriazole protons show multiplet splitting (δ ~2.0–3.5 ppm) .
  • IR : Carboxylic acid C=O stretching vibrations appear at ~1700–1750 cm1^{-1}; triazole ring vibrations occur at ~1450–1600 cm1^{-1} .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]+^+ at m/z 195.2) and fragmentation patterns .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Stability : The compound is hygroscopic; store under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the carboxylic acid group .
  • Decomposition Risks : Exposure to light or moisture may degrade the benzotriazole ring; use amber vials and desiccants .

Advanced Research Questions

Q. How does the ethyl substituent influence catalytic or coordination chemistry applications?

  • Methodological Answer :
  • Steric Effects : The ethyl group enhances steric bulk compared to methyl or benzyl analogs (e.g., BTHBT in ), potentially altering ligand-metal binding kinetics.
  • Electronic Effects : Ethyl’s electron-donating nature may stabilize metal complexes in catalysis. Compare coordination behavior with BTHBT via cyclic voltammetry or X-ray crystallography .

Q. What computational strategies predict biological interactions of this compound?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for antinociceptive activity, as seen in tetrahydroindazole analogs ).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., nucleophilic attack on the triazole ring) .

Q. How to resolve contradictions in reaction yields reported for similar compounds?

  • Methodological Answer :
  • Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-alkylation or ring-opening byproducts) .
  • Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to map pathways. For example, achieved 82% yield via azide substitution at 25°C, while higher temperatures may degrade intermediates .

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